(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride, also known as 8-azabicyclo[3.2.1]octane-3-(2H-1,2,3-triazol-2-yl) hydrochloride, is a bicyclic molecule that is used in various scientific research applications. It is a synthetic molecule that can be synthesized in the lab, and it has been studied for its biochemical and physiological effects.2.1]octane-3-(2H-1,2,3-triazol-2-yl) hydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Antibacterial Activity
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride has been studied for its antibacterial properties. Researchers have prepared and evaluated various compounds, including 3-amino-8-azabicyclo[3.2.1]octanes, for antibacterial activity against Gram-negative and Gram-positive organisms, finding equipotency with parent 7-piperazinyl analogues (Kiely et al., 1991).
Synthesis and Structural Studies
The compound has been a focus in the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, used as a chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991). Additionally, its structural and conformational aspects have been investigated, contributing valuable insights for developing similar compounds (Wu et al., 2015).
Utility in Medicinal Chemistry
The compound is instrumental in medicinal chemistry, particularly in synthesizing potential metabolites of brain imaging agents and investigating their activities (Andersen et al., 1997). It has also been used in the synthesis of neurokinin-1 receptor antagonists (Harrison et al., 2001), and for studying muscarinic activities of derivatives (Wadsworth et al., 1992).
Applications in Biochemical Studies
This compound is crucial in biochemical studies, such as the synthesis of tritium-labeled ligands for studying 5HT3 receptors (Robertson et al., 1990), and as an intermediate in producing piracetam-like nootropics (Oka et al., 2000).
properties
IUPAC Name |
3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)12-8)13-10-3-4-11-13;/h3-4,7-9,12H,1-2,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZGCAHFHISJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3N=CC=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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